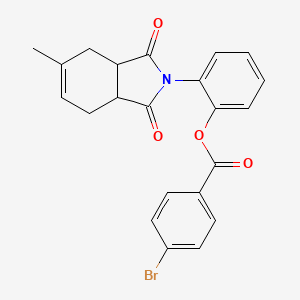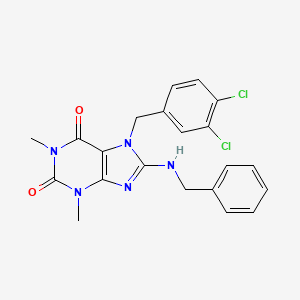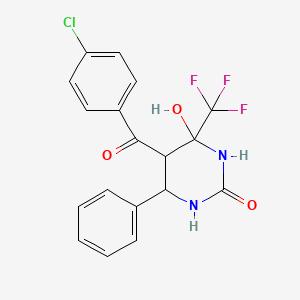![molecular formula C17H12N2O2 B11620544 5-Methylisoquinolino[3,2-b]quinazoline-11,13-dione](/img/structure/B11620544.png)
5-Methylisoquinolino[3,2-b]quinazoline-11,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-METHYL-11,13-DIHYDRO-5H-5,12-DIAZATETRACENE-11,13-DIONE is a complex organic compound belonging to the diazatetracene family This compound is characterized by its unique tetracyclic structure, which includes two nitrogen atoms and two ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-11,13-DIHYDRO-5H-5,12-DIAZATETRACENE-11,13-DIONE typically involves multi-step organic reactions One common method starts with the preparation of a suitable precursor, such as a substituted benzene derivative This precursor undergoes a series of reactions including nitration, reduction, and cyclization to form the diazatetracene core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-METHYL-11,13-DIHYDRO-5H-5,12-DIAZATETRACENE-11,13-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the diazatetracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted diazatetracene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-METHYL-11,13-DIHYDRO-5H-5,12-DIAZATETRACENE-11,13-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 5-METHYL-11,13-DIHYDRO-5H-5,12-DIAZATETRACENE-11,13-DIONE involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects. The exact pathways and molecular targets are still under investigation, but these interactions highlight its potential as a therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
5-METHYL-10,11-DIHYDRO-5H-DIBENZO [B,E] [1,4]DIAZEPINE: Similar in structure but lacks the tetracyclic core.
11,12-DIHYDRO-5H-5,11-EPOXYBENZO [7,8]OXOCINO [4,3-B]PYRIDIN-3-YL: Contains a similar diazatetracene core but with additional functional groups.
Uniqueness
5-METHYL-11,13-DIHYDRO-5H-5,12-DIAZATETRACENE-11,13-DIONE is unique due to its specific tetracyclic structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H12N2O2 |
|---|---|
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
5-methylisoquinolino[3,2-b]quinazoline-11,13-dione |
InChI |
InChI=1S/C17H12N2O2/c1-18-14-9-5-4-8-13(14)17(21)19-15(18)10-11-6-2-3-7-12(11)16(19)20/h2-10H,1H3 |
Clave InChI |
YORDSWSHXGPFLC-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)N3C1=CC4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-benzylpiperidin-1-yl)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620461.png)


![Propan-2-yl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11620475.png)
![2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620478.png)
![(3Z)-1-butyl-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11620481.png)
![1-[(3-Ethoxy-4-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11620482.png)
![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B11620497.png)
![3-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B11620504.png)
![2-(allylamino)-3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620509.png)
![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-methoxybenzylidene)hydrazinyl]propanamide](/img/structure/B11620512.png)
![3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11620518.png)
![3-methyl-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11620535.png)

